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Introduction
Dicobalt octacarbonyl, Co₂(CO)₈, serves as a versatile and effective protecting group for

alkynes in organic synthesis. This organometallic complex readily reacts with alkynes to form

stable hexacarbonyl dicobalt complexes, effectively masking the triple bond from a variety of

reaction conditions.[1][2] The protection is robust, allowing for chemical transformations on

other parts of a molecule. The subsequent deprotection can be achieved under mild oxidative

conditions, regenerating the alkyne in high yield.[3] This strategy is particularly valuable in the

synthesis of complex molecules, including natural products and pharmaceuticals, where

selective manipulation of functional groups is paramount.[4]

One of the most significant applications of this protecting group is in the Nicholas reaction,

where the stabilized propargylic cation generated from the cobalt-alkyne complex reacts with

various nucleophiles.[1][5] This reaction allows for the formation of carbon-carbon and carbon-

heteroatom bonds at the propargylic position.[5] Furthermore, the protection of alkynes with

dicobalt octacarbonyl is crucial in the synthesis of strained cyclic alkynes and enediynes,

preventing undesirable side reactions.[4][6]
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This document provides detailed application notes and experimental protocols for the

protection of alkynes with dicobalt octacarbonyl and their subsequent deprotection.

Key Advantages of Dicobalt Octacarbonyl as an
Alkyne Protecting Group:

High Stability: The dicobalt hexacarbonyl-alkyne complex is stable to a wide range of

reagents and reaction conditions, including acidic and basic media, as well as some

reducing and oxidizing agents.

Facile Formation: The protection reaction proceeds readily under mild conditions, typically at

room temperature.[2]

Mild Deprotection: The alkyne can be regenerated using mild oxidative conditions,

minimizing damage to sensitive functional groups.[3]

Activation of Propargylic Position: The cobalt complex activates the propargylic position,

enabling reactions such as the Nicholas reaction.[5]

Stabilization of Reactive Alkynes: It can stabilize otherwise unstable alkynes, such as

strained cycloalkynes and enediynes.[4][6]

Data Presentation
Table 1: Protection of Various Alkynes with Dicobalt
Octacarbonyl
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Alkyne
Substrate

Reagents
and
Conditions

Solvent Time Yield (%) Reference

Propargylic

Alcohol

1.1 eq.

Co₂(CO)₈, 23

°C

DCM 1 h Not isolated [3]

Bicyclononyn

e (BCN-OH)

1.06 eq.

Co₂(CO)₈, rt
CH₂Cl₂ 1 h Quantitative [3]

5-Alkynyl-

furopyrimidin

es

Co₂(CO)₈, 22

°C
THF 1 h 42-96 [7]

Table 2: Deprotection of Dicobalt Hexacarbonyl-Alkyne
Complexes

Protected
Alkyne
Substrate

Deprotectio
n Reagent
and
Conditions

Solvent Time Yield (%) Reference

Product of

Nicholas

Reaction

4.4 eq. Ceric

Ammonium

Nitrate

(CAN), 0 °C

to 23 °C

Acetone 1 h 72 [3]

Protected

Bicyclononyn

e (BCN-OH

complex)

5 eq.

Trimethylami

ne N-oxide

(Me₃NO), rt

CH₂Cl₂ 4 h 85 [3]

Polyyne[2]Ro

taxane

complex

Iodine (I₂), rt
THF/MeCN

(1:1)
Not specified 32 [6]
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Experimental Protocols
Protocol 1: General Procedure for the Protection of an
Alkyne with Dicobalt Octacarbonyl
This protocol is a general guideline for the complexation of an alkyne with dicobalt

octacarbonyl.

Materials:

Alkyne substrate

Dicobalt octacarbonyl (Co₂(CO)₈)

Dichloromethane (DCM) or other suitable inert solvent (e.g., hexanes, THF)

Inert atmosphere (Nitrogen or Argon)

Schlenk flask or similar reaction vessel

Magnetic stirrer and stir bar

Silica gel for column chromatography

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve the alkyne substrate (1.0 eq) in dry,

degassed dichloromethane.

To the stirred solution, add solid dicobalt octacarbonyl (1.05-1.2 eq). The reaction mixture will

typically turn dark red or brown, and gas evolution (CO) may be observed.

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography

(TLC). The reaction is typically complete within 1-5 hours.

Once the reaction is complete, concentrate the mixture under reduced pressure.
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The crude product, a red to dark-brown solid or oil, can be purified by column

chromatography on silica gel. The complex is generally less polar than the starting alkyne.

Note on Safety: Dicobalt octacarbonyl is toxic and pyrophoric. Handle it with appropriate

personal protective equipment in a well-ventilated fume hood or glovebox.

Protocol 2: Deprotection of a Dicobalt Hexacarbonyl-
Alkyne Complex using Ceric Ammonium Nitrate (CAN)
This protocol describes the oxidative removal of the dicobalt hexacarbonyl group.

Materials:

Dicobalt hexacarbonyl-alkyne complex

Ceric Ammonium Nitrate (CAN)

Acetone

Water

Ethyl acetate (EtOAc) or other suitable extraction solvent

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Rotary evaporator

Procedure:

Dissolve the dicobalt hexacarbonyl-alkyne complex (1.0 eq) in acetone at 0 °C in a round-

bottom flask.

To the stirred solution, add ceric ammonium nitrate (CAN) (4.0-5.0 eq) portion-wise over 10-

15 minutes. The color of the reaction mixture will change from dark red/brown to green or

yellow.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC

analysis indicates complete consumption of the starting material.
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Concentrate the reaction mixture under reduced pressure to remove the acetone.

Dilute the residue with water and extract with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel to afford the

deprotected alkyne.

Protocol 3: Deprotection of a Dicobalt Hexacarbonyl-
Alkyne Complex using Trimethylamine N-oxide
This is a milder deprotection method suitable for sensitive substrates.

Materials:

Dicobalt hexacarbonyl-alkyne complex

Trimethylamine N-oxide (Me₃NO)

Dichloromethane (CH₂Cl₂)

Silica gel for column chromatography

Procedure:

Dissolve the dicobalt hexacarbonyl-alkyne complex (1.0 eq) in dichloromethane in a round-

bottom flask.

Add trimethylamine N-oxide (3.0-5.0 eq) to the solution.

Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be

monitored by TLC.

Upon completion, the reaction mixture can be directly loaded onto a silica gel column for

purification to yield the free alkyne.[3]
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Caption: Mechanism of Alkyne Protection.
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Caption: General Deprotection Workflow.
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Caption: The Nicholas Reaction Pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b139677?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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